N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22-14-11-18-15-19(23-28(26,27)20-9-5-2-6-10-20)12-13-21(18)24(22)16-17-7-3-1-4-8-17/h1-10,12-13,15,23H,11,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHIWVYLWNERPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Povarov Cyclization
The Povarov reaction, a [4+2] cycloaddition between aniline derivatives and aldehydes, remains a classical method. For example, 2-aminobenzyl alcohol reacts with aldehydes under acidic conditions to form 1,2,3,4-tetrahydroquinolines. Recent advancements utilize manganese(I) PN₃ pincer complexes to catalyze this reaction via a borrowing hydrogen mechanism, achieving yields up to 78% with water as the sole byproduct.
Table 1: Comparison of Tetrahydroquinoline Core Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Povarov Cyclization | H₂SO₄ | 120 | 65 | |
| Borrowing Hydrogen | Mn(I) PN₃ | 140 | 78 | |
| Microwave Cyclization | None | 250 (microwave) | 70 |
Microwave-Assisted Cyclization
Alternative approaches employ Meldrum’s acid and substituted anilines under microwave irradiation (250°C, 10–15 minutes) to generate 4-hydroxyquinolines, which are subsequently reduced to tetrahydroquinolines. This method offers rapid reaction times but requires specialized equipment.
Benzylation of the Tetrahydroquinoline Nitrogen
Introducing the benzyl group to the tetrahydroquinoline’s nitrogen atom typically involves nucleophilic substitution. For instance, treating 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves >85% benzylation efficiency.
Key Considerations :
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Base : K₂CO₃ or triethylamine (TEA) neutralizes HBr generated during the reaction.
Sulfonamide Coupling
The final step involves reacting the benzylated tetrahydroquinoline with benzenesulfonyl chloride. This reaction proceeds via nucleophilic acyl substitution under basic conditions:
Reaction Conditions :
Mechanism :
The amine group at the 6-position of the tetrahydroquinoline attacks the electrophilic sulfur atom in benzenesulfonyl chloride, forming the sulfonamide bond.
Table 2: Optimization of Sulfonamide Coupling
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 92 | 98 |
| Base | Pyridine | 88 | 97 |
| Reaction Time (h) | 6 | 90 | 96 |
Alternative Synthetic Pathways
One-Pot Borrowing Hydrogen Approach
A manganese-catalyzed cascade reaction combines 2-aminobenzyl alcohol and secondary alcohols to directly form 1-benzyl-tetrahydroquinolines, bypassing intermediate isolation. This method reduces step count but currently lacks data for sulfonamide derivatives.
Chloroquinoline Intermediate Route
4-Chloroquinoline derivatives, synthesized via phosphorus oxychloride (POCl₃) treatment of 4-hydroxyquinolines, react with benzenesulfonamide in isopropanol under reflux to yield the target compound.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
- NMR Spectroscopy : ¹H NMR confirms benzyl (δ 4.3–4.5 ppm) and sulfonamide (δ 7.5–8.1 ppm) protons.
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : Molecular ion peak at m/z 456.94 aligns with the theoretical molecular weight.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include quinoline N-oxides, secondary alcohols, and various substituted quinoline derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinctions from the target compound:
Key Comparisons
Core Structure Differences: The tetrahydroquinoline core in the target compound offers partial saturation, balancing rigidity and flexibility, which may influence binding to flexible enzyme active sites. The indoloquinazoline core (in the analogue from ) is fully aromatic and planar, likely enhancing intercalation with biomolecules like DNA or topoisomerases.
Sulfonamide Positioning :
- The target compound’s sulfonamide group at the 6-position may favor interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase IX).
- In contrast, the indoloquinazoline analogue’s sulfonamide at the 8-position () could alter steric hindrance, affecting binding specificity.
Synthetic Complexity :
- The target compound’s synthesis is relatively straightforward via standard sulfonylation protocols .
- The thiazol-oxazole analogue () requires multi-step heterocycle formation, increasing synthetic difficulty.
Biological Assay Relevance :
- While specific data for the target compound is unavailable, analogues like the indoloquinazoline derivative may be evaluated using high-throughput assays (e.g., SRB-based cytotoxicity screens; ). Such methods could theoretically apply to the target compound to quantify anticancer activity.
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with various substituents that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 420.5 g/mol. The structure includes a sulfonamide group, which is known for its role in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3S |
| Molecular Weight | 420.5 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity across various human cancer cell lines. For instance, derivatives of tetrahydroquinoline have shown promising results against prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. In particular, compounds with modifications at the benzyl position have demonstrated significant inhibitory effects with IC50 values in the low micromolar range .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on beta-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- DNA Intercalation : The quinoline structure may allow the compound to intercalate into DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide moiety can interact with specific enzymes or receptors, modulating their activity and contributing to the compound's overall biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study reported that derivatives of sulfanilamide showed significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values as low as 0.08 µM against SMMC-7721 (hepatocarcinoma) cells .
- In Vitro Studies : Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through caspase activation .
Q & A
Q. What are the key steps in synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how are reaction conditions optimized?
Synthesis typically involves forming the tetrahydroquinoline core followed by sulfonamide coupling. For example, a related compound (N-(3-methyl-2-oxo-tetrahydroquinazolin-6-yl)benzenesulfonamide) is synthesized via condensation of 3,4-dihydro-3-methyl-2(1H)-quinazolinone with benzenesulfonamide under reflux, followed by purification using flash chromatography (80–100% ethyl acetate/hexane) . Optimizing temperature, solvent polarity, and stoichiometry (e.g., 1:1.5 molar ratio of precursor to sulfonamide) improves yield (54% in cited work) .
Q. What structural features of this compound influence its biological interactions?
The tetrahydroquinoline core provides a rigid scaffold with a hydrogen-bond-accepting carbonyl group, while the benzenesulfonamide group enhances solubility and target binding. The benzyl substituent at position 1 may modulate lipophilicity and steric interactions with enzymes or receptors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : Proton and carbon NMR confirm regiochemistry (e.g., aromatic proton shifts at δ 7.65–6.85 ppm for benzene and quinoline rings) .
- Mass spectrometry : ESI-HRMS validates molecular weight (e.g., m/z 399 [M+H]+ for a derivative) .
- Chromatography : HPLC ensures purity (>99% in advanced studies) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of sulfonamide-tetrahydroquinoline derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., benzyl vs. ethyl groups at position 1) and assay activity against targets like enzymes (e.g., carbonic anhydrase) or receptors .
- Dose-response profiling : Use in vitro models (e.g., cancer cell lines) to establish IC50 values, accounting for differences in assay conditions (e.g., pH, serum proteins) .
- Structural biology : Co-crystallize the compound with target proteins (e.g., TRIM24-BRPF1 bromodomains) to validate binding modes .
Q. What strategies mitigate stability issues during storage or biological assays?
- pH stability : Test degradation kinetics in buffers (pH 2–9) and identify stable formulations (e.g., lyophilized powders) .
- Temperature control : Store at −80°C in amber vials to prevent photodegradation .
- Solvent selection : Use DMSO for stock solutions but limit freeze-thaw cycles to avoid precipitation .
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Docking simulations : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics : Simulate conformational stability in aqueous vs. lipid environments to refine solubility .
Q. What methods resolve discrepancies in synthetic yields across studies?
- DoE (Design of Experiments) : Statistically optimize variables (e.g., catalyst loading, reaction time) using software like MODDE .
- In-line analytics : Employ PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to track intermediate formation .
- Scale-down models : Use microreactors to replicate industrial conditions and identify bottlenecks (e.g., mass transfer limitations) .
Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?
- Fragment-based design : Replace the benzyl group with bioisosteres (e.g., cyclopropyl or pyridine rings) to balance potency and off-target effects .
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .
- Metabolite analysis : Identify active metabolites (e.g., hydroxylated derivatives) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
